molecular formula C13H9ClO2 B1352576 2-phenoxybenzoyl Chloride CAS No. 40501-36-8

2-phenoxybenzoyl Chloride

Cat. No.: B1352576
CAS No.: 40501-36-8
M. Wt: 232.66 g/mol
InChI Key: BMGKQFRMINVVPP-UHFFFAOYSA-N
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Description

2-Phenoxybenzoyl chloride is an organic compound with the molecular formula C13H9ClO2. It is a derivative of benzoyl chloride, where a phenoxy group is attached to the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxybenzoyl chloride can be synthesized through several methods:

  • Direct Chlorination: : This involves the reaction of 2-phenoxybenzoic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride.

      :

      Reaction: C13H10O3+SOCl2C13H9ClO2+SO2+HCl\text{C13H10O3} + \text{SOCl2} \rightarrow \text{C13H9ClO2} + \text{SO2} + \text{HCl} C13H10O3+SOCl2→C13H9ClO2+SO2+HCl

  • Friedel-Crafts Acylation: : Another method involves the acylation of phenoxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

      :

      Reaction: C6H5OC6H5+C6H5COClC13H9ClO2+HCl\text{C6H5OC6H5} + \text{C6H5COCl} \rightarrow \text{C13H9ClO2} + \text{HCl} C6H5OC6H5+C6H5COCl→C13H9ClO2+HCl

Industrial Production Methods

In industrial settings, the direct chlorination method is often preferred due to its simplicity and efficiency. Large-scale production typically involves continuous flow reactors to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxybenzoyl chloride undergoes various chemical reactions, including:

  • Nucleophilic Substitution: : This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

      Reaction with an amine to form an amide.

      Example: C13H9ClO2+RNH2C13H9CONHR+HCl\text{C13H9ClO2} + \text{RNH2} \rightarrow \text{C13H9CONHR} + \text{HCl} C13H9ClO2+RNH2→C13H9CONHR+HCl

  • Hydrolysis: : In the presence of water, this compound hydrolyzes to form 2-phenoxybenzoic acid.

      :

      Reaction: C13H9ClO2+H2OC13H10O3+HCl\text{C13H9ClO2} + \text{H2O} \rightarrow \text{C13H10O3} + \text{HCl} C13H9ClO2+H2O→C13H10O3+HCl

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

    Solvents: Non-polar solvents such as dichloromethane or chloroform are often used to dissolve the reactants and facilitate the reactions.

Major Products

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    2-Phenoxybenzoic Acid: Formed from hydrolysis.

Scientific Research Applications

2-Phenoxybenzoyl chloride is utilized in various scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those involving benzoyl derivatives.

    Agrochemicals: Used in the production of herbicides and pesticides.

    Material Science: Employed in the synthesis of polymers and resins with specific properties.

    Biological Studies: Utilized in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 2-phenoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form stable acyl derivatives. The molecular targets are typically nucleophilic sites on other molecules, such as the amino groups in proteins or the hydroxyl groups in carbohydrates.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Similar in structure but lacks the phenoxy group.

    4-Phenoxybenzoyl Chloride: Similar but with the phenoxy group in the para position.

    2-Chlorobenzoyl Chloride: Similar but with a chlorine atom instead of a phenoxy group.

Uniqueness

2-Phenoxybenzoyl chloride is unique due to the presence of the phenoxy group, which imparts distinct reactivity and properties compared to other benzoyl chlorides. This makes it particularly useful in synthesizing compounds with specific chemical and physical characteristics.

Properties

IUPAC Name

2-phenoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGKQFRMINVVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454337
Record name 2-phenoxybenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40501-36-8
Record name 2-phenoxybenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenoxybenzoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-phenoxybenzoic acid (Aldrich) (500 mg, 2.33 mmol) and DMF (1 drop) in dichloromethane (10 mL) at RT was added dropwise a solution of oxalyl chloride in dichloromethane (2.0M, 1.28 mL, 2.56 mmol). Bubbling of escaping gasses continued for 10 min after addition. The reaction was stirred at RT for 60 min, then concentrated in vacuo to give title compound as an oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.28 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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